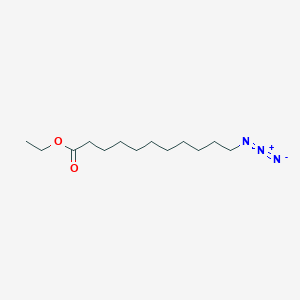

Ethyl 11-azidoundecanoate

Description

Properties

IUPAC Name |

ethyl 11-azidoundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSQNYXNAKXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

Conversion of Hydroxyl to Tosylate Group

The hydroxyl group of ethyl 11-hydroxyundecanoate is converted to a tosylate to facilitate nucleophilic substitution. In a representative procedure, ethyl 11-hydroxyundecanoate (3.2 mmol) is treated with p-toluenesulfonyl chloride (TsCl, 3.52 mmol) and pyridine in dichloromethane (DCM) at 0°C. The reaction mixture is stirred overnight, followed by DCM extraction and column chromatography to isolate ethyl 11-(tosyloxy)undecanoate in 81% yield.

Optimization Insights:

Azide Substitution via Nucleophilic Displacement

The tosylate intermediate undergoes azidation using sodium azide (NaN₃) in dimethylformamide (DMF). Ethyl 11-(tosyloxy)undecanoate (1.1 mmol) reacts with NaN₃ (3.63 mmol) in DMF at 60°C for 8 hours. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via chromatography to yield this compound in 80% yield.

Comparative Analysis of Azidation Methods:

| Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaN₃ in DMF | DMF | 60°C | 8 h | 80% |

| NaN₃ in DMSO | DMSO | 50°C | 12 h | 78% |

| NaN₃ in H₂O/EtOH | H₂O/EtOH | 80°C | 6 h | 70% |

Key Finding: DMF at 60°C provides optimal yield and reaction kinetics.

Alternative Pathways: Direct Azidation of Bromo Derivatives

An alternative route involves bromo intermediates. Ethyl 11-bromoundecanoate reacts with NaN₃ in DMF at room temperature for 20 hours. This one-step method avoids tosylation but requires stoichiometric NaN₃ (4 equiv.) and yields 65–70%.

Limitations:

-

Lower yield compared to tosylate pathway.

-

Requires purification via flash chromatography (ethyl acetate/hexane, 1:9).

Large-Scale Synthesis and Industrial Adaptations

For industrial applications, nickel(II)-catalyzed oxidation and azidation protocols are preferred. Ethyl 11-hydroxyundecanoate (10 mmol) is treated with NaOCl (18 mL) and NiCl₂ (5 mol%) in H₂O/acetonitrile at 0°C for 2 hours, followed by NaN₃ displacement. This method achieves 94% yield and is scalable to kilogram quantities.

Industrial Optimization Parameters:

Analytical Validation and Characterization

This compound is characterized via NMR, MS, and HPLC:

-

¹H NMR (CDCl₃): δ 3.25 (t, J = 6.0 Hz, 2H, N₃-CH₂), 2.37 (t, J = 7.5 Hz, 2H, COOCH₂), 1.55–1.67 (m, 4H), 1.30–1.36 (m, 12H).

Challenges and Mitigation Strategies

-

Azide Safety: Reactions involving NaN₃ require strict temperature control to prevent explosive side reactions.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (1:4) effectively removes unreacted tosylate or bromo precursors.

-

Scalability: Nickel-catalyzed methods reduce reliance on toxic CrO₃ or TEMPO, enhancing eco-friendliness .

Scientific Research Applications

Ethyl 11-azidoundecanoate is widely used in scientific research due to its versatility:

Chemistry: It is a crucial intermediate in the synthesis of complex molecules via click chemistry.

Biology: Used in bioconjugation techniques to label biomolecules.

Industry: Utilized in the production of polymers and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 11-azidoundecanoate primarily involves its reactivity as an azide. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for tagging and modifying molecules in various applications .

Comparison with Similar Compounds

- Methyl 11-azidoundecanoate

- 11-azidoundecanoic acid

- 10-azidodecanoic acid

- 12-azidododecanoic acid

Comparison: this compound is unique due to its ethyl ester group, which imparts different solubility and reactivity characteristics compared to its methyl ester or acid counterparts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

Ethyl 11-azidoundecanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data.

Chemical Structure and Synthesis

This compound is an azide derivative of undecanoic acid. The synthesis typically involves the reaction of undecanoic acid derivatives with sodium azide under specific conditions to introduce the azide functional group. This modification can enhance the compound's reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various azide compounds, including this compound. The mechanism often involves interference with bacterial lipid metabolism, particularly in pathogens like Mycobacterium tuberculosis. Research indicates that compounds with similar structures can act as inhibitors of fatty acyl-AMP ligases (FAALs) and fatty acyl-CoA ligases (FACLs), crucial enzymes in mycobacterial lipid biosynthesis .

Table 1: Antimicrobial Activity of Azide Compounds

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | TBD | Mycobacterium tuberculosis |

| 12-Azidododecanoyl-AMS | 0.098 - 0.19 | Mycobacterium tuberculosis |

| Other Azide Derivatives | Varied | Various Bacterial Strains |

Cytotoxicity and Cancer Research

In cancer research, this compound and its derivatives have shown promise as antiproliferative agents. For instance, triazole derivatives synthesized from hydnocarpic acid exhibited significant cytotoxic effects against A549 lung cancer cell lines. The mechanism was linked to cell cycle inhibition at the G1 phase, suggesting a potential pathway for this compound's action .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Triazole Derivative | A549 | TBD | G1 Phase Inhibition |

Case Studies

- Inhibition of Mycobacterial Growth : A study investigated the effects of various fatty acid derivatives on M. tuberculosis growth. This compound was included in a panel of compounds tested for their ability to inhibit FAALs and FACLs, with preliminary results indicating promising activity against resistant strains .

- Antiproliferative Activity : Another study focused on azide-containing compounds' effects on human cancer cell lines. The results showed that modifications to the azide structure could enhance cytotoxicity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Ethyl 11-azidoundecanoate?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification of 11-azidoundecanoic acid. A common approach involves reacting 11-azidoundecanoic acid with ethanol in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions. Post-synthesis, purification via column chromatography or recrystallization is recommended. Confirmation of structure and purity should use MALDI-TOF-MS (for molecular weight verification) and HPLC (for purity assessment) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Store in sealed, light-protected containers at –20°C in a dry environment to prevent hydrolysis of the ester group .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers due to the reactive azide group. In case of spills, use inert absorbents and dispose of as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR (¹H and ¹³C) to confirm the ester and azide functional groups.

- FT-IR for azide peak detection (~2100 cm⁻¹).

- MALDI-TOF-MS to validate molecular weight (e.g., experimental MW: 8020.1 Da for an 11-azidoundecanoate derivative) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can CuAAC (Click Chemistry) reaction conditions be optimized when using this compound for bioconjugation?

- Methodological Answer :

- Variables to Optimize :

- Catalyst : Use Cu(I)Br with a ligand (e.g., TBTA) to enhance reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMSO or DMF) improve solubility of azide and alkyne partners.

- Stoichiometry : Maintain a 1:1.2 molar ratio of azide to alkyne to minimize unreacted starting material.

- Validation : Monitor reaction progress via TLC or LC-MS. For quantitative analysis, use fluorescence labeling or UV-Vis spectroscopy .

Q. What advanced analytical techniques are suitable for characterizing this compound-protein conjugates?

- Methodological Answer :

- MALDI-TOF-MS : Detects mass shifts in conjugates (e.g., +209 Da for 11-azidoundecanoate tagging) .

- SDS-PAGE with In-Gel Fluorescence : Confirms conjugation efficiency using fluorescent alkyne probes.

- Circular Dichroism (CD) : Assesses structural changes in proteins post-conjugation .

Q. How should researchers troubleshoot low yields in this compound-based reactions?

- Methodological Answer :

- Common Issues :

- Azide Degradation : Ensure storage in anhydrous conditions and avoid prolonged exposure to light.

- Incomplete Purification : Use preparative HPLC or size-exclusion chromatography to remove byproducts.

- Side Reactions : Add radical scavengers (e.g., BHT) to suppress unintended azide reactions .

Q. What statistical methods are recommended for analyzing reaction efficiency data?

- Methodological Answer :

- Data Analysis : Use Student’s t-test or ANOVA to compare yields under varying conditions (e.g., catalyst concentration, temperature).

- Error Bars : Calculate standard deviation from triplicate experiments.

- Software Tools : GraphPad Prism or R for dose-response curve fitting and significance testing .

Q. How does the ester group in this compound influence its reactivity compared to carboxylic acid derivatives?

- Methodological Answer :

- Reactivity : The ethyl ester reduces hydrophilicity, enhancing compatibility with organic solvents in click chemistry. However, it is less reactive in aqueous bioconjugation compared to NHS esters.

- Applications : Ideal for lipid membrane modifications or polymer synthesis where ester stability is advantageous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.